2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a heptyl chain, a methyl group, a phenyl ring, and a purino-imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The key steps include the formation of the purino-imidazole core, followed by the introduction of the heptyl, methyl, and phenyl substituents. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purino-imidazole derivatives with different substituents, such as:
- 2-Heptyl-4-methyl-6-phenylpurino[7,8-a]imidazole
- 2-Heptyl-4-methyl-6-phenyl-7,8-dihydroimidazo[1,2-a]pyrimidine
Uniqueness
What sets 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione apart is its specific combination of substituents and the resulting chemical properties. This unique structure may confer distinct biological activities or material properties not found in other similar compounds.
Properties
CAS No. |
872838-89-6 |
---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.48 |
IUPAC Name |
2-heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-5-6-10-13-26-19(27)17-18(23(2)21(26)28)22-20-24(14-15-25(17)20)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3 |
InChI Key |
PRMBGFSQBQSFDA-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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